4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate
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Overview
Description
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a formamido group, and a trimethoxybenzoate moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves multiple steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with methanol in the presence of a catalyst to form methyl 3,4,5-trimethoxybenzoate . This intermediate is then reacted with 2-furancarboxaldehyde and formamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving temperature control, pressure regulation, and the use of high-efficiency catalysts .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring and the methoxy groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base
Major Products
Scientific Research Applications
4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The furan ring and formamido group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A simpler ester derivative with similar chemical properties.
3,4,5-Trimethoxybenzoyl chloride: Another related compound used in organic synthesis.
Uniqueness
Its unique combination of functional groups provides distinct reactivity and biological activity compared to simpler analogs .
Properties
Molecular Formula |
C25H25N3O9 |
---|---|
Molecular Weight |
511.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(furan-2-carbonylamino)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C25H25N3O9/c1-32-19-10-15(13-27-28-22(29)14-26-24(30)18-6-5-9-36-18)7-8-17(19)37-25(31)16-11-20(33-2)23(35-4)21(12-16)34-3/h5-13H,14H2,1-4H3,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
VIRLSTSDKWGXIL-UVHMKAGCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CO3)OC |
Origin of Product |
United States |
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